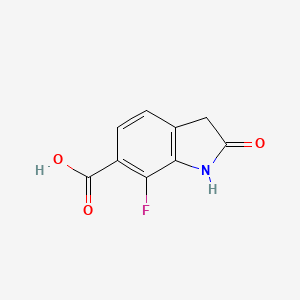![molecular formula C11H12N2O2 B15331771 (1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)
(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with an acetic acid ethyl ester moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. For instance, commercially available 2-bromo-5-methylpyridine can be reacted with m-chloroperbenzoic acid to obtain 2-bromo-5-methyl-pyridine-1-oxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[2,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Contains additional functional groups that confer different chemical properties.
Uniqueness
(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
ethyl 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)5-8-6-13-10-7-12-4-3-9(8)10/h3-4,6-7,13H,2,5H2,1H3 |
InChI-Schlüssel |
JFYQAXCBOVZBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CNC2=C1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)



![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)
![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
